N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
"N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:
- 2-((3-methylbenzyl)thio) group: A thioether linkage with a hydrophobic 3-methylbenzyl moiety, influencing solubility and steric interactions.
- N,N-diethylcarboxamide at position 7: Enhances lipophilicity and modulates pharmacokinetic properties.
The structural complexity of this compound necessitates precise synthetic strategies and detailed comparative analysis with analogs to elucidate structure-activity relationships (SAR).
Properties
IUPAC Name |
N,N-diethyl-3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)20-9-14-23-24(16-20)29-27(34-17-19-8-6-7-18(3)15-19)31(26(23)33)22-12-10-21(28)11-13-22/h6-16H,4-5,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWNXVLCFDTCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the Benzylthio Group
- N,N-diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (): Replaces the 3-methyl group with a 3-fluoro substituent on the benzylthio moiety. The fluorine atom’s smaller size compared to methyl could reduce steric hindrance .
Core Modifications in Quinazoline Derivatives
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Features a thioacetate ester instead of a benzylthio group.
- AJ5a–j (4-oxo-thiazolidine derivatives) (): Integrates a thiazolidinone ring linked via a thioacetamide bridge to the quinazolinone core. Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, which may enhance antimicrobial activity. However, the carboxamide in the target compound offers greater metabolic stability .
Physicochemical and Spectral Properties
IR and NMR Spectral Comparisons
Solubility and Lipophilicity
- The N,N-diethylcarboxamide in the target compound increases logP compared to analogs with polar groups (e.g., esters or sulfonamides).
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Analogs
FBz = fluorobenzyl; Ph = phenyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
